

Application Note: Mass Spectrometry Analysis of 1-(4-Methoxyphenyl)-2-phenylethanone

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Compound of Interest

Compound Name: 1-(4-Methoxyphenyl)-2-phenylethanone

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Abstract

This application note provides a comprehensive guide to the mass spectrometry (MS) analysis of **1-(4-Methoxyphenyl)-2-phenylethanone**, a deoxybenzoin derivative of interest in medicinal chemistry and materials science. The document details protocols for sample preparation, instrumentation, and data interpretation, with a focus on elucidating the compound's characteristic fragmentation patterns under electrospray (ESI) and atmospheric pressure chemical ionization (APCI) conditions. The primary fragmentation pathway is identified as α -cleavage, leading to the formation of a stable 4-methoxybenzoyl cation. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize this and structurally related compounds.

Introduction

1-(4-Methoxyphenyl)-2-phenylethanone, also known as 4-methoxydeoxybenzoin, is a ketone with a molecular formula of $C_{15}H_{14}O_2$ and a molecular weight of 226.27 g/mol ^[1]

Deoxybenzoin scaffolds are prevalent in a variety of natural products and synthetic compounds exhibiting a wide range of biological activities. Accurate molecular weight determination and structural elucidation are critical for the advancement of research and development involving these molecules. Mass spectrometry is an indispensable analytical technique for providing this information with high sensitivity and specificity. This application note outlines the key experimental considerations and expected outcomes for the MS analysis of this compound.

Scientific Principles: Ionization and Fragmentation

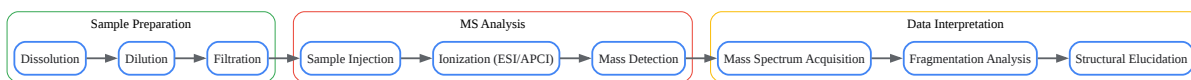
The analysis of **1-(4-Methoxyphenyl)-2-phenylethanone** by mass spectrometry typically involves soft ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to generate intact molecular ions.[2] ESI is suitable for polar compounds and generates protonated molecules, $[M+H]^+$, while APCI is effective for less polar, thermally stable compounds and can also produce $[M+H]^+$ ions.[2]

Upon ionization, the molecular ion can undergo fragmentation, providing valuable structural information. For ketones like **1-(4-Methoxyphenyl)-2-phenylethanone**, the most prominent fragmentation mechanism is α -cleavage, which involves the cleavage of the carbon-carbon bond adjacent to the carbonyl group.[3][4] This process leads to the formation of a resonance-stabilized acylium ion, which is often the most abundant ion observed in the mass spectrum (the base peak).

In the case of **1-(4-Methoxyphenyl)-2-phenylethanone**, α -cleavage can occur on either side of the carbonyl group. However, the cleavage of the bond between the carbonyl carbon and the methylene bridge is the most favorable pathway, leading to the formation of the highly stable 4-methoxybenzoyl cation.

Experimental Workflow

A typical workflow for the MS analysis of **1-(4-Methoxyphenyl)-2-phenylethanone** is depicted below.



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Sources

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